pKa Modulation: 4-Fluoro vs Non-Fluorinated Analog
The 4-fluoro substituent on the piperidine ring lowers the basicity of the secondary amine nitrogen, reducing the pKa of the conjugate acid by approximately 1.6 units relative to unsubstituted piperidine . Experimental measurement of 4-fluoropiperidine yields a pKa of 9.4, compared to approximately 11 for piperidine . The non-fluorinated direct analog 4-(3-(trifluoromethoxy)phenyl)piperidine (CAS 924275-17-2) lacks this pKa-lowering effect; predicted pKa values for structurally related 4-arylpiperidines without the 4-fluoro group are approximately 10.18 . This pKa shift reduces the fraction of positively charged (protonated) species at physiological pH 7.4, which is directly correlated with lower affinity for the hERG potassium ion channel and consequently reduced risk of cardiac toxicity [1].
| Evidence Dimension | Conjugate acid pKa of the piperidine nitrogen |
|---|---|
| Target Compound Data | Predicted pKa approximately 9.4 (based on experimental pKa of 4-fluoropiperidine = 9.4) |
| Comparator Or Baseline | 4-(3-(Trifluoromethoxy)phenyl)piperidine (CAS 924275-17-2, non-fluorinated analog): predicted pKa ~10.18; unsubstituted piperidine: pKa ~11 |
| Quantified Difference | ΔpKa ≈ -1.6 units vs. piperidine; ΔpKa ≈ -0.8 units vs. non-fluorinated 4-arylpiperidine analog |
| Conditions | Experimental pKa of 4-fluoropiperidine measured in aqueous solution; predicted pKa values from ACD/Labs or ChemicalBook database |
Why This Matters
A lower pKa reduces the proportion of protonated amine at physiological pH, which decreases hERG channel binding affinity and potentially improves cardiovascular safety profile in lead optimization—a critical procurement criterion when selecting among 4-arylpiperidine building blocks for CNS programs.
- [1] Le Roch, M., Renault, J., Argouarch, G., et al. The Journal of Organic Chemistry, 2024, 89(7), 4932–4946. 'Fluorine atoms notably lowered their basicity, which is correlated to the affinity for hERG channels resulting in cardiac toxicity.' View Source
